molecular formula C11H16O4 B13521546 rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid

Cat. No.: B13521546
M. Wt: 212.24 g/mol
InChI Key: BJOMLKZHRFNREL-IWSPIJDZSA-N
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Description

The compound rac-(1R,4R,5R)-spiro[bicyclo[222]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is a complex organic molecule featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction to form the bicyclo[2.2.2]octane core, followed by functionalization to introduce the dioxolane ring and carboxylic acid group. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The dioxolane ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylates or esters, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for understanding biological processes at the molecular level.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
  • rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Uniqueness

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other bicyclo[2.2.2]octane derivatives. This uniqueness makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-carboxylic acid

InChI

InChI=1S/C11H16O4/c12-10(13)9-5-8-2-1-7(9)6-11(8)14-3-4-15-11/h7-9H,1-6H2,(H,12,13)/t7-,8-,9-/m1/s1

InChI Key

BJOMLKZHRFNREL-IWSPIJDZSA-N

Isomeric SMILES

C1C[C@@H]2CC3([C@H]1C[C@H]2C(=O)O)OCCO3

Canonical SMILES

C1CC2CC3(C1CC2C(=O)O)OCCO3

Origin of Product

United States

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